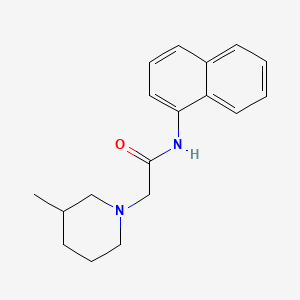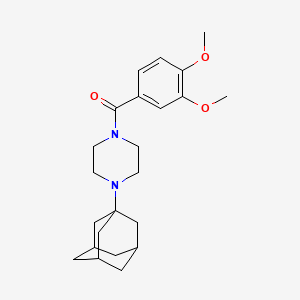
2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide
Vue d'ensemble
Description
2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of scientists at Upjohn Pharmaceuticals. It is a potent analgesic that has been shown to be effective in relieving pain in both humans and animals. However, due to its high potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the perception of pain. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects
This compound has been shown to produce a range of effects on the body, including pain relief, sedation, respiratory depression, and constipation. It can also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide has been used in laboratory experiments to study the effects of opioids on the brain and behavior. It has been shown to be a potent analgesic, which makes it useful for studying pain pathways in the brain. However, its high potential for abuse and addiction makes it difficult to use in animal studies, as it can lead to the development of drug-seeking behavior.
Orientations Futures
Future research on 2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide could focus on developing safer and more effective analgesics that target the mu-opioid receptor. Studies could also investigate the potential for this compound to be used in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings. Additionally, research could explore the use of this compound in combination with other drugs to enhance its analgesic effects and reduce the risk of addiction.
Applications De Recherche Scientifique
2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Studies have also shown that this compound has a high affinity for the receptor, which may contribute to its potency as an analgesic.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-6-5-11-20(12-14)13-18(21)19-17-10-4-8-15-7-2-3-9-16(15)17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXYODRGKMOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423800.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-7-methylimidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B4423802.png)





![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423841.png)
![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)

![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423860.png)
![1-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B4423861.png)